molecular formula C15H20N4O2S2 B4035909 N,N'-bis(4,5-dimethyl-1,3-thiazol-2-yl)pentanediamide

N,N'-bis(4,5-dimethyl-1,3-thiazol-2-yl)pentanediamide

Cat. No.: B4035909
M. Wt: 352.5 g/mol
InChI Key: FDYOHAXJCMPHLS-UHFFFAOYSA-N
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Description

N,N'-bis(4,5-dimethyl-1,3-thiazol-2-yl)pentanediamide is a useful research compound. Its molecular formula is C15H20N4O2S2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.10276824 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Light Emitting Polymers

A study focused on synthesizing compounds with potential applications in producing polymeric light-emitting diodes (PLEDs) that emit green and yellow colors. These compounds include 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane and 1,2-bis(2-(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)ethoxy)ethane, which were synthesized via Ullmann and Suzuki couplings. The properties of the resulting polymers, such as their spectroelectrochemical and electrochromic characteristics, were investigated, highlighting their potential in light-emitting applications (Aydın & Kaya, 2012).

Coordination Properties of Donor Ligands Towards Rh(I)

Another research explored the coordination properties of ligands such as 1,5-bis(3,5-dimethyl-1-pyrazolyl)-3-thiapentane towards Rh(I). The study provided insights into the synthesis of complexes with potential applications in catalysis, demonstrating the versatile coordination behavior of these ligands and their potential in developing new catalytic systems (García‐Antón et al., 2004).

X-ray Imaging Applications

Research on a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, synthesized for potential use in X-ray imaging, demonstrated the compound's high radiopacity and noncytotoxic nature, indicating its applicability in clinical X-ray imaging scenarios (Gopan et al., 2021).

Antimicrobial Studies of Chelating Agents

A study synthesized bisbenzimidazole-derived chelating agents and investigated their antimicrobial activity. These compounds exhibited broad-spectrum activity, potentially offering new approaches to antimicrobial therapy (Agh-Atabay, Dulger, & Gucin, 2003).

Properties

IUPAC Name

N,N'-bis(4,5-dimethyl-1,3-thiazol-2-yl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-8-10(3)22-14(16-8)18-12(20)6-5-7-13(21)19-15-17-9(2)11(4)23-15/h5-7H2,1-4H3,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYOHAXJCMPHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCC(=O)NC2=NC(=C(S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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